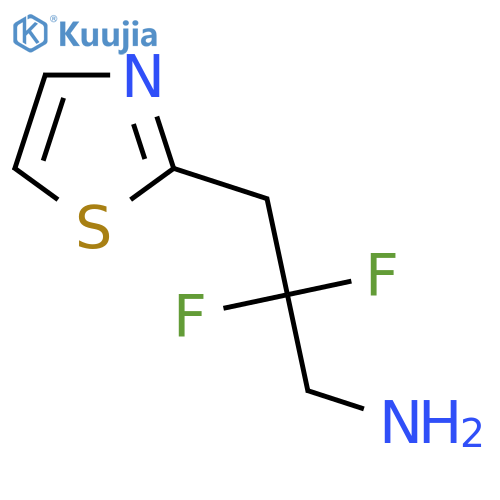Cas no 2229405-42-7 (2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine)

2229405-42-7 structure
商品名:2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine
- 2229405-42-7
- EN300-1950714
-
- インチ: 1S/C6H8F2N2S/c7-6(8,4-9)3-5-10-1-2-11-5/h1-2H,3-4,9H2
- InChIKey: ADBKSTIOEPGPTO-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1CC(CN)(F)F
計算された属性
- せいみつぶんしりょう: 178.03762576g/mol
- どういたいしつりょう: 178.03762576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.2Ų
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950714-0.5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.5g |
$1619.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-2.5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 2.5g |
$3304.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-0.1g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.1g |
$1484.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-5g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 5g |
$4890.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-1.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1950714-10g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 10g |
$7250.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-0.05g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.05g |
$1417.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-0.25g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 0.25g |
$1551.0 | 2023-09-17 | ||
| Enamine | EN300-1950714-10.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1950714-5.0g |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine |
2229405-42-7 | 5g |
$4890.0 | 2023-06-03 |
2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
2229405-42-7 (2,2-difluoro-3-(1,3-thiazol-2-yl)propan-1-amine) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 152840-81-8(Valine-1-13C (9CI))
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
